Hexadecyl acetoacetate
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Description
Hexadecyl acetoacetate is a derivative of acetoacetic acid . Acetoacetic acid, also known as Acetonecarboxylic acid or Diacetic acid, is the organic compound with the formula CH3COCH2COOH . It is the simplest beta-keto acid and like other members of this class, it is unstable .
Synthesis Analysis
The synthesis of acetoacetate derivatives like this compound can be achieved through various methods. One such method is the Acetoacetic Ester Synthesis . This involves a multi-component condensation of different aromatic aldehydes with dimedone, ethyl acetoacetate, and ammonium acetate . The reaction proceeds via the formation of a Schiff base intermediate, which is covalently attached to lysine 115 in the active site .
Molecular Structure Analysis
The molecular structure of acetoacetate derivatives can be analyzed using various techniques. For instance, the molecular structure, tautomerization, conformational stability, and electronic energies of 25 enols and keto forms of methyl acetoacetate (MAA) were examined theoretically using DFT and experimentally by IR, Raman, and UV spectroscopy .
Chemical Reactions Analysis
Acetoacetic ester (ethyl acetoacetate) is an extremely useful molecule that can be used to make ketones and other molecules . The reaction involves deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide, forming a new C-C bond, and decarboxylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetoacetate derivatives can be analyzed using various techniques. For instance, the properties of acetoacetate, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be obtained from databases like ChemSpider .
Mechanism of Action
Acetoacetate decarboxylase (AAD or ADC) is an enzyme involved in both the ketone body production pathway in humans and other mammals, and solventogenesis in bacteria . Acetoacetate decarboxylase plays a key role in solvent production by catalyzing the decarboxylation of acetoacetate, yielding acetone and carbon dioxide .
Future Directions
There is a growing interest in the production of acetoacetate derivatives that are more environmentally friendly . For instance, a recent study demonstrated a cellulose acetylation method with full focus on sustainability, efficiency, and applicability . This suggests that there could be potential for the development of more sustainable synthesis methods for Hexadecyl acetoacetate in the future.
Properties
CAS No. |
57582-42-0 |
---|---|
Molecular Formula |
C20H38O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
hexadecyl 3-oxobutanoate |
InChI |
InChI=1S/C20H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-20(22)18-19(2)21/h3-18H2,1-2H3 |
InChI Key |
QJADJIMJRBMECI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC(=O)C |
57582-42-0 | |
Origin of Product |
United States |
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